molecular formula C9H7F3INO2 B13156951 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate CAS No. 1087788-99-5

2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate

Cat. No.: B13156951
CAS No.: 1087788-99-5
M. Wt: 345.06 g/mol
InChI Key: WCHXANCPODAGPF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol . This compound is characterized by the presence of a trifluoroethyl group and an iodophenyl group attached to a carbamate moiety. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Iodoaniline+2,2,2-Trifluoroethyl chloroformate2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate+HCl\text{4-Iodoaniline} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodophenyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include iodophenyl derivatives with higher oxidation states.

    Reduction: Products may include reduced forms of the iodophenyl group.

    Hydrolysis: Products include 4-iodoaniline and 2,2,2-trifluoroethanol.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodophenyl group can participate in various binding interactions with biological targets. The carbamate moiety can act as a potential site for hydrolysis, releasing active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-bromophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for introducing iodine into complex molecules.

Properties

CAS No.

1087788-99-5

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15)

InChI Key

WCHXANCPODAGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)I

Origin of Product

United States

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